molecular formula C11H19N B1369876 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile CAS No. 54556-12-6

5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B1369876
CAS No.: 54556-12-6
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile is a versatile organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, an isopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanone with a suitable nitrile source, such as sodium cyanide, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile exerts its effects depends on the specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbonitrile: Lacks the methyl and isopropyl substituents, resulting in different chemical properties and reactivity.

    2-Isopropyl-5-methylcyclohexanone: Similar structure but with a ketone group instead of a nitrile group, leading to different reactivity and applications.

    5-Methyl-2-(propan-2-yl)cyclohexanol:

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile is unique due to the presence of both the nitrile group and the specific substitution pattern on the cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVUYKHSNNYPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593417
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54556-12-6
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 2
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 3
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 4
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 5
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Reactant of Route 6
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile

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